molecular formula C15H12N2OS B2987546 Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether CAS No. 338394-60-8

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether

Cat. No.: B2987546
CAS No.: 338394-60-8
M. Wt: 268.33
InChI Key: HCPUDQINSCLOJH-UHFFFAOYSA-N
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Description

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is a heterocyclic compound featuring a quinoxaline core linked to a phenyl ether group via a sulfanyl (-S-) bridge. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPUDQINSCLOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Phenol and alkyl halides.

Scientific Research Applications

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether involves its interaction with biological targets. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular attributes of methyl 4-(2-quinoxalinylsulfanyl)phenyl ether with five analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
This compound (Target) C₁₆H₁₃N₂OS₂ 313.42* Quinoxaline core, sulfanyl bridge, methyl ether N/A Inferred
{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether C₁₈H₁₅ClN₂OS 342.8 Pyrimidine core, chlorophenyl, sulfanyl, methyl ether ≥95%
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether C₁₄H₁₂Cl₂N₂S₂ 343.3 Pyrimidine core, dichlorobenzyl, dual sulfanyl groups N/A
4-(2,3-Dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether C₁₅H₁₅NO₄S 305.35 Benzoxazine core, sulfonyl bridge, methyl ether N/A
Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether C₁₆H₁₄N₂OS₂ 314.4 Quinazoline core, dual sulfanyl groups, methyl ether ≥95%

*Estimated based on structural analogs.

Key Observations:

Core Heterocycle Variations: Quinoxaline vs. Pyrimidine/Quinazoline: Quinoxaline (two nitrogen atoms in adjacent positions) differs from pyrimidine (two nitrogens at 1,3-positions) and quinazoline (two nitrogens at 1,4-positions). These variations influence electronic properties and binding affinities in biological systems . Benzoxazine Derivatives: The benzoxazine core () introduces an oxygen atom, altering polarity and solubility compared to nitrogen-rich cores .

Substituent Effects: Sulfanyl vs. Sulfonyl: Sulfanyl (-S-) groups (e.g., in ) are more nucleophilic than sulfonyl (-SO₂-) groups (), affecting reactivity in substitution or redox reactions.

Physicochemical and Functional Comparisons

Solubility and Reactivity:
  • Quinoxaline Derivatives: The target compound’s quinoxaline core likely exhibits moderate solubility in polar solvents due to its planar aromatic structure, similar to quinazoline derivatives ().
  • Pyrimidine Analogs: Chlorophenyl-substituted pyrimidines () may show reduced aqueous solubility compared to non-halogenated derivatives due to increased hydrophobicity .

Biological Activity

Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound features a unique structure that combines a quinoxaline moiety with a phenyl ether group linked through a sulfanyl group. This structural configuration is significant for its biological activity. The compound can be synthesized via the Williamson ether synthesis method, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate, facilitating the formation of the ether linkage.

Antibacterial Properties

Quinoxaline derivatives, including this compound, have been reported to exhibit antibacterial activity . The compound's efficacy against various bacterial strains has been documented, highlighting its potential as an antimicrobial agent. In vitro studies have shown that quinoxaline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that this compound may possess anticancer properties . Quinoxaline derivatives have been associated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of human cancer cells in vitro, warranting further investigation into its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The quinoxaline moiety can interact with enzymes involved in critical metabolic pathways, potentially leading to the modulation of their activity.
  • Oxidation Reactions : The sulfanyl group may undergo oxidation, which could enhance the compound's reactivity and interaction with biological molecules.

Case Studies and Research Findings

Several studies have examined the biological activity of quinoxaline derivatives:

  • In Vitro Cytotoxicity Studies : A study demonstrated that quinoxaline derivatives exhibited significant cytotoxic effects against a panel of human cancer cell lines, suggesting that this compound could similarly affect cancer cell viability .
  • Antimicrobial Activity Assessment : Another investigation highlighted the antibacterial activity of related compounds against resistant strains such as MRSA, indicating that this compound may also be effective against such pathogens .
  • Mechanistic Insights : Research has shown that quinoxaline derivatives can modulate oxidative stress pathways, which are crucial in various diseases including cancer and neurodegeneration. This modulation may contribute to their therapeutic effects .

Comparative Analysis

PropertyThis compoundOther Quinoxaline Derivatives
Antibacterial ActivityEffective against S. aureus, E. coliSimilar efficacy reported
Antifungal ActivityLimited data availableGenerally effective
Anticancer PotentialCytotoxic effects on cancer cell linesDocumented in multiple studies
Mechanism of ActionEnzyme inhibition, oxidationSimilar mechanisms observed

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